2-Tert-butyl-4,6-dihydroxypyrimidine
Overview
Description
2-Tert-butyl-4,6-dihydroxypyrimidine is a heterocyclic organic compound belonging to the pyrimidine family It is characterized by the presence of two hydroxyl groups at the 4 and 6 positions and a tert-butyl group at the 2 position of the pyrimidine ring
Mechanism of Action
Target of Action
2-Tert-butyl-4,6-dihydroxypyrimidine, also known as TTBP, is a substituted derivative of the heterocycle pyrimidine . It primarily targets amides, specifically secondary and tertiary amides .
Mode of Action
TTBP serves as an alternative amide activation system for the direct transformation of both secondary and tertiary amides . This means it interacts with its targets (amides) by activating them, which allows for their direct transformation.
Biochemical Pathways
It is known that ttbp is involved in the reductive (di)alkylations, condensations, and bischler-napieralski reactions . These reactions are crucial in organic synthesis, particularly in the creation of complex molecules.
Result of Action
The result of TTBP’s action is the transformation of secondary and tertiary amides. This transformation is achieved through direct activation of the amides, leading to various reactions such as reductive (di)alkylations, condensations, and Bischler-Napieralski reactions . These reactions are fundamental in the synthesis of complex organic compounds.
Biochemical Analysis
Biochemical Properties
2-Tert-butyl-4,6-dihydroxypyrimidine plays a vital role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with nucleoside transporters, which are essential for the uptake of nucleosides into cells . This interaction can influence the availability of nucleosides for DNA and RNA synthesis, thereby affecting cellular replication and repair processes.
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways . This inhibition can lead to altered gene expression and changes in cellular metabolism, impacting cell growth and proliferation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it can inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalytic activity . Additionally, it can influence gene expression by interacting with transcription factors, proteins that regulate the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but can degrade over time, leading to reduced efficacy . Long-term exposure to the compound in in vitro and in vivo studies has shown sustained effects on cellular processes, although the exact nature of these effects can vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. For instance, high doses of the compound have been associated with toxic effects, including cellular damage and altered metabolic processes . Threshold effects have also been observed, where a certain dosage is required to elicit a measurable response.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds. These interactions can influence metabolic flux and the levels of various metabolites within the cell . For example, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have distinct biological activities.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake and localization of the compound within different cellular compartments . The compound’s distribution can influence its biological activity, as its localization within specific tissues or organelles can determine its interactions with target biomolecules.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may be localized to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression. Alternatively, it may be directed to the mitochondria, affecting cellular metabolism and energy production.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Tert-butyl-4,6-dihydroxypyrimidine typically involves the reaction of tert-butyl acetoacetate with urea under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the pyrimidine ring. The general reaction conditions include heating the reactants in a solvent such as ethanol or methanol, with a catalytic amount of acid to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Tert-butyl-4,6-dihydroxypyrimidine undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form dihydropyrimidine derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens, alkyl, or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation: Formation of 2-tert-butyl-4,6-diketopyrimidine.
Reduction: Formation of 2-tert-butyl-4,6-dihydroxydihydropyrimidine.
Substitution: Formation of 2-tert-butyl-4,6-dihalo-pyrimidine derivatives.
Scientific Research Applications
2-Tert-butyl-4,6-dihydroxypyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Comparison with Similar Compounds
2,4,6-Tri-tert-butylpyrimidine: Similar structure but with an additional tert-butyl group at the 4 position.
2,6-Di-tert-butylpyridine: Lacks the hydroxyl groups and has a pyridine ring instead of a pyrimidine ring.
Uniqueness: 2-Tert-butyl-4,6-dihydroxypyrimidine is unique due to the presence of both hydroxyl groups and a tert-butyl group, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
2-tert-butyl-4-hydroxy-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-8(2,3)7-9-5(11)4-6(12)10-7/h4H,1-3H3,(H2,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRVWBFSYFICPAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=CC(=O)N1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40355788 | |
Record name | 2-TERT-BUTYL-4,6-DIHYDROXYPYRIMIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40355788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18378-79-5 | |
Record name | 2-TERT-BUTYL-4,6-DIHYDROXYPYRIMIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40355788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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